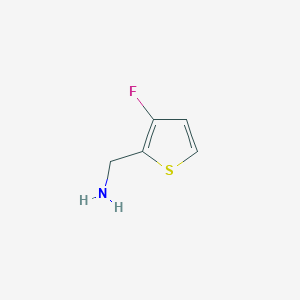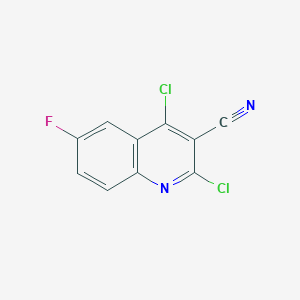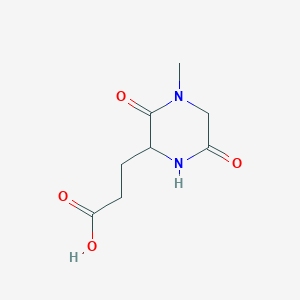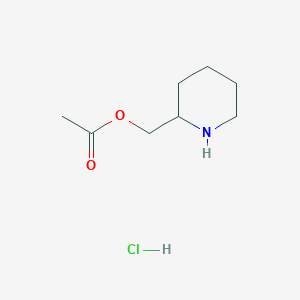
2-乙酰氧基哌啶-1-甲酸盐
描述
Piperidin-2-ylmethyl acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
科学研究应用
Piperidin-2-ylmethyl acetate hydrochloride and its derivatives have numerous applications in scientific research:
生化分析
Biochemical Properties
Piperidin-2-ylmethyl acetate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, have been shown to exhibit various pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects . These interactions are often mediated through binding to specific enzymes or receptors, leading to modulation of their activity. For example, piperidine derivatives can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Cellular Effects
Piperidin-2-ylmethyl acetate hydrochloride influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, have been reported to exhibit antiproliferative and antimetastatic effects on various cancer cell lines . These effects are often mediated through the modulation of signaling pathways that regulate cell growth and apoptosis. Additionally, piperidine derivatives can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Piperidin-2-ylmethyl acetate hydrochloride involves its interactions with biomolecules at the molecular level. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, can bind to specific enzymes or receptors, leading to inhibition or activation of their activity . For example, piperidine derivatives have been shown to inhibit enzymes involved in the synthesis of nucleic acids, thereby exerting antiproliferative effects on cancer cells . Additionally, these compounds can modulate the activity of signaling pathways by binding to receptors or other signaling molecules, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidin-2-ylmethyl acetate hydrochloride can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit stable pharmacological activity over extended periods . The degradation of the compound can lead to the formation of metabolites that may have different biological activities. Long-term exposure to Piperidin-2-ylmethyl acetate hydrochloride in in vitro or in vivo studies has been associated with sustained antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of Piperidin-2-ylmethyl acetate hydrochloride can vary with different dosages in animal models. Studies have shown that piperidine derivatives can exhibit dose-dependent pharmacological effects . At lower doses, these compounds may exert beneficial effects such as anticancer or anti-inflammatory activity. At higher doses, they may cause toxic or adverse effects. For example, high doses of piperidine derivatives have been associated with hepatotoxicity and nephrotoxicity in animal models . Therefore, it is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Piperidin-2-ylmethyl acetate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolites can further interact with other enzymes or signaling molecules, leading to changes in cellular metabolism. Additionally, piperidine derivatives can influence the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of Piperidin-2-ylmethyl acetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, can be transported across cell membranes by solute carrier transporters . Once inside the cell, these compounds can bind to intracellular proteins, leading to their localization in specific cellular compartments. The distribution of Piperidin-2-ylmethyl acetate hydrochloride within tissues can influence its pharmacological activity and toxicity .
Subcellular Localization
The subcellular localization of Piperidin-2-ylmethyl acetate hydrochloride can affect its activity and function. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, can be targeted to specific cellular compartments through post-translational modifications or targeting signals . For example, these compounds can be localized to the nucleus, where they can interact with transcription factors and influence gene expression. Additionally, piperidine derivatives can be targeted to mitochondria, where they can modulate energy production and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including piperidin-2-ylmethyl acetate hydrochloride, often involves hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the radical cyclization of substituted aza-bromooct-2-enoates . These methods provide regioselective and mild conditions for the preparation of piperidine derivatives.
Industrial Production Methods
Industrial production of piperidine derivatives typically involves large-scale hydrogenation processes using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
化学反应分析
Types of Reactions
Piperidin-2-ylmethyl acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to piperidinones through palladium-catalyzed hydrogenation.
Reduction: Formation of piperidines from pyridine derivatives using metal catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium, cobalt, ruthenium, and nickel catalysts. Reaction conditions often involve hydrogenation, cyclization, and substitution under mild to moderate temperatures and pressures .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives with various functional groups .
作用机制
The mechanism of action of piperidin-2-ylmethyl acetate hydrochloride involves its interaction with molecular targets and pathways. For example, piperidine derivatives can inhibit enzymes or receptors, leading to therapeutic effects such as anticancer activity by inducing apoptosis in cancer cells . The specific molecular targets and pathways depend on the functional groups and structure of the piperidine derivative .
相似化合物的比较
Similar Compounds
Similar compounds to piperidin-2-ylmethyl acetate hydrochloride include:
Substituted Piperidines: Compounds with various substituents on the piperidine ring.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Condensed Piperidines: Piperidine rings fused with other ring systems.
Piperidinones: Oxidized piperidine derivatives.
Uniqueness
Piperidin-2-ylmethyl acetate hydrochloride is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
属性
IUPAC Name |
piperidin-2-ylmethyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBKAZXFOWJPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


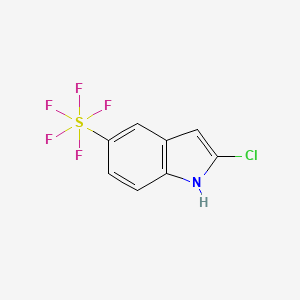
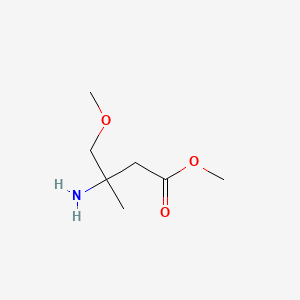
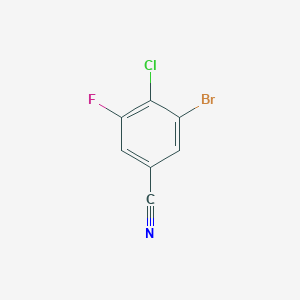

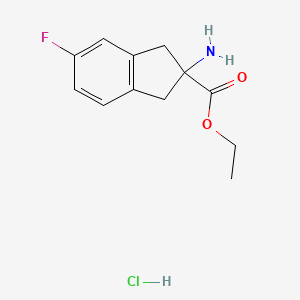
![4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1469737.png)
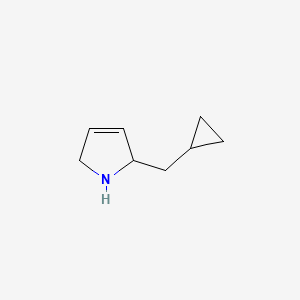
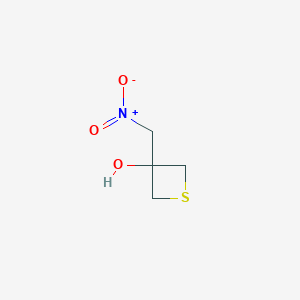
![1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1469742.png)
